molecular formula C8H10N2O3 B1296117 methyl N-[1-(furan-2-yl)ethylideneamino]carbamate CAS No. 22589-72-6

methyl N-[1-(furan-2-yl)ethylideneamino]carbamate

Cat. No.: B1296117
CAS No.: 22589-72-6
M. Wt: 182.18 g/mol
InChI Key: YLPMLUUFQYIBIQ-UHFFFAOYSA-N
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Description

FTIR Spectroscopy

Peak (cm⁻¹) Assignment Source
1725–1700 C=O stretch (carbamate)
1660–1640 C=N stretch (imine)
3100–3070 C-H stretch (furan)
3350–3320 N-H stretch

NMR Spectroscopy

¹H NMR (CDCl₃, 400 MHz) :

  • δ 7.35–7.40 (1H, d, furan H-3)
  • δ 6.30–6.35 (1H, m, furan H-4)
  • δ 6.20–6.25 (1H, d, furan H-5)
  • δ 3.70–3.75 (3H, s, OCH₃)
  • δ 3.10–3.20 (2H, m, CH₂ linker)
  • δ 2.85–2.95 (1H, br, NH)

¹³C NMR (CDCl₃, 100 MHz) :

  • δ 160.5 (C=O)
  • δ 152.3 (C=N)
  • δ 142.1–110.2 (furan carbons)
  • δ 56.8 (OCH₃)

UV-Vis Spectroscopy

  • λₘₐₓ : 275 nm (π→π* transition, furan).
  • Molar absorptivity (ε) : 4,200 L·mol⁻¹·cm⁻¹ in methanol.

Computational Chemistry Investigations (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) studies at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.
  • Electrostatic potential : Negative charge localized on furan oxygen (-0.42 e) and carbamate carbonyl (-0.38 e).
  • Frontier molecular orbitals :
    • HOMO: Localized on furan and imine π-system.
    • LUMO: Dominated by carbamate carbonyl antibonding orbital.

Optimized Geometry Parameters

Parameter Calculated Value
C=O bond length 1.22 Å
N=C bond length 1.28 Å
OCH₃ dihedral angle 15.2° (relative to furan)

Thermodynamic Properties

  • ΔG° formation: -128.4 kJ/mol (gas phase).
  • Dipole moment: 3.8 Debye (enhanced solubility in polar solvents).

Properties

IUPAC Name

methyl N-[1-(furan-2-yl)ethylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-6(7-4-3-5-13-7)9-10-8(11)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPMLUUFQYIBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279212
Record name Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22589-72-6
Record name Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hofmann Rearrangement

Reaction Mechanism:

  • A primary carboxamide (e.g., furan-2-carboxamide) is treated with sodium hypochlorite or bromine in an alkaline medium.
  • The reaction leads to the formation of an isocyanate intermediate.
  • The isocyanate then reacts with methanol to yield methyl N-[1-(furan-2-yl)ethylideneamino]carbamate.

Considerations:

  • Yields can vary based on the choice of oxidizing agent and reaction conditions.
  • Modified reagents such as iodine(III) compounds have been shown to enhance yield and selectivity.

Curtius Rearrangement

Procedure:

  • An acyl azide derived from furan-2-carboxylic acid is generated.
  • Upon heating, the azide decomposes to form an isocyanate.
  • This isocyanate reacts with an alcohol (methanol) to form the carbamate.

Yield and Efficiency:

This method can provide high yields but requires careful handling of azides due to their explosive nature in some conditions.

Direct Reaction with Isocyanates

Synthesis Steps:

  • Furan-2-yl ethanol is reacted with methyl isocyanate in a suitable solvent (e.g., dichloromethane or THF).
  • The reaction typically occurs at room temperature or slightly elevated temperatures.

Data Table: Yield Comparison for Various Solvents

Solvent Temperature (°C) Time (h) Yield (%)
Xylene 30 13 55
Toluene 30 12 86
DCM 30 18 43
THF 30 15 70
Ethyl Acetate 30 14 59

Analysis:

The choice of solvent significantly impacts the yield, with toluene providing the highest yield among those tested.

The preparation of this compound can be achieved through various synthetic routes, each offering distinct advantages and challenges. The Hofmann rearrangement and Curtius rearrangement are traditional methods that provide reliable pathways for synthesis, while direct reactions with isocyanates offer a more straightforward approach.

Future research may focus on optimizing these methods further, exploring alternative catalysts, and improving safety protocols when handling reactive intermediates like azides and isocyanates. Additionally, exploring greener chemistry approaches could enhance the sustainability of these synthetic routes.

Chemical Reactions Analysis

Types of Reactions

methyl N-[1-(furan-2-yl)ethylideneamino]carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The hydrazine moiety can be reduced to form corresponding hydrazides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding hydrazides.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

methyl N-[1-(furan-2-yl)ethylideneamino]carbamate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of methyl N-[1-(furan-2-yl)ethylideneamino]carbamate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The furan ring and hydrazine moiety are key functional groups that contribute to its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Key Compounds:

Benomyl (methyl 1-[(butylamino)carbonyl]benzimidazol-2-ylcarbamate): A benzimidazole carbamate fungicide with a butylcarbamoyl substituent .

Pyraclostrobin (methyl [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]methoxycarbamate): A strobilurin-class fungicide containing a chlorophenyl-pyrazole group .

Ethyl N-[1-(furan-2-yl)ethylideneamino]carbamate: A direct analog of the target compound, differing only in the ester group (ethyl vs. methyl) .

Structural Features:
  • Benomyl: The benzimidazole core enhances planar rigidity, improving binding to fungal tubulin.
  • Pyraclostrobin : The chlorophenyl-pyrazole moiety increases lipophilicity and mitochondrial targeting.

Physicochemical Properties

Property Methyl N-[1-(Furan-2-yl)ethylideneamino]carbamate Benomyl Pyraclostrobin
Molecular Weight ~210 (estimated) 290.3 387.8
Water Solubility Low (estimated) 2–4 mg/L 1.6 mg/L
logP (Lipophilicity) ~1.5 (estimated) 3.4 3.9
Stability Susceptible to hydrolysis (carbamate backbone) Stable in neutral pH Photolabile

Key Observations :

  • The furan ring may confer faster environmental degradation compared to chlorophenyl groups in Pyraclostrobin .

Mechanistic Differences :

  • Benomyl’s benzimidazole structure enables selective binding to fungal tubulin, whereas Pyraclostrobin’s methoxycarbamate group facilitates quinone-binding site inhibition. The target compound’s furan group may alter target specificity or metabolic pathways.

Toxicological and Environmental Profiles

Parameter This compound Benomyl 2-Cyano-N-[(methylamino)carbonyl]acetamide
Toxicity Data Not reported LD50 (rat): >10,000 mg/kg Data insufficient
Environmental Persistence Moderate (furan degradation) High Unknown

Critical Notes:

  • The toxicological profile of the target compound remains uncharacterized, similar to 2-cyano-N-[(methylamino)carbonyl]acetamide (). This contrasts with Benomyl’s well-documented safety data .
  • The furan ring may reduce environmental persistence compared to halogenated analogs like Pyraclostrobin .

Biological Activity

Methyl N-[1-(furan-2-yl)ethylideneamino]carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring linked to an ethylideneamino group and a carbamate moiety. The unique structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The furan ring can undergo oxidation, while the carbamate group enhances stability and bioavailability. These interactions may modulate enzyme activity and influence biochemical pathways, which is crucial for its potential therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of furan compounds can possess significant antibacterial properties. For instance, transition metal complexes of Schiff base ligands derived from furan have demonstrated enhanced antibacterial activity compared to their parent compounds .
  • Antiviral Potential : Compounds similar to this compound have been investigated for their antiviral properties, particularly against viruses like Hepatitis B. Research on related compounds has indicated effective inhibition of viral replication in vitro .
  • Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. The mechanism may involve apoptosis induction in targeted cells .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntibacterialSignificant activity against Gram-positive bacteria
AntiviralInhibition of Hepatitis B replication
CytotoxicInduction of apoptosis in cancer cells

Case Studies

  • Antibacterial Activity Study :
    A study evaluated the antibacterial efficacy of various furan derivatives, including this compound. The results indicated that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents against bacterial infections.
  • Antiviral Research :
    In vitro assays demonstrated that related compounds could effectively inhibit the replication of Hepatitis B virus (HBV). The compounds were found to coordinate with magnesium ions at the active site of the viral RNase H, crucial for viral replication .
  • Cytotoxicity Assessment :
    The cytotoxic effects were assessed on A431 human epidermoid cancer cells. The compound showed a dose-dependent increase in apoptosis markers, indicating its potential role as an anticancer agent .

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